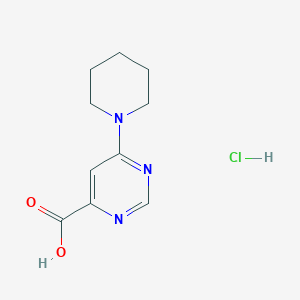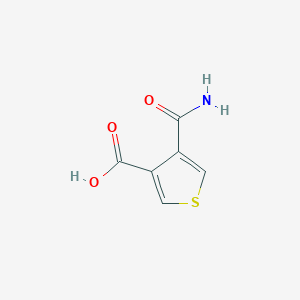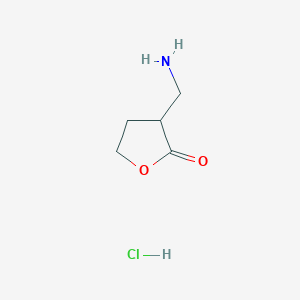![molecular formula C11H19NO3 B1382579 tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate CAS No. 1803596-57-7](/img/structure/B1382579.png)
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Vue d'ensemble
Description
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.28 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the desired carbamate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .
Biology: In biological research, the compound is used in the synthesis of peptides and other biomolecules, where it helps protect sensitive amine groups during various chemical transformations .
Medicine: In medicinal chemistry, this compound is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protected amine functionalities .
Industry: Industrially, the compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions, allowing for selective transformations of other functional groups . The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine .
Comparaison Avec Des Composés Similaires
- tert-butyl N-(4-formylbenzyl)carbamate
- tert-butyl N-(1-formylcyclopropyl)carbamate
Comparison: tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate is unique due to its specific structure, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain synthetic applications where other carbamates may not be as effective .
Propriétés
IUPAC Name |
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLNNGPCNJWBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152058 | |
| Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-57-7 | |
| Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[1-(2-aminoethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B1382499.png)
![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole hydrochloride](/img/structure/B1382500.png)



amine](/img/structure/B1382506.png)


![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)

